

# In-Depth Technical Guide: ACT-373898, the Inactive Carboxylic Acid Metabolite of Macitentan

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | ACT-373898 |           |
| Cat. No.:            | B1144974   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides a comprehensive overview of **ACT-373898**, a principal inactive metabolite of the dual endothelin receptor antagonist, Macitentan. This document collates available quantitative pharmacokinetic data, details the metabolic pathway of its formation, and outlines the experimental methodologies used for its characterization. The information presented is intended to support further research and development activities related to Macitentan and its metabolic profile.

#### Introduction

Macitentan is an orally active, potent dual endothelin (ET) receptor antagonist indicated for the treatment of pulmonary arterial hypertension (PAH).[1] Its therapeutic effect is mediated by the inhibition of both ETA and ETB receptors, preventing the binding of endothelin-1 (ET-1), a potent vasoconstrictor and promoter of fibrosis and inflammation.[2] The metabolism of Macitentan is a critical aspect of its clinical pharmacology, leading to the formation of both an active metabolite, ACT-132577, and a pharmacologically inactive carboxylic acid metabolite, ACT-373898.[3][4] Understanding the characteristics of ACT-373898 is essential for a complete safety and pharmacokinetic assessment of Macitentan.



### **Metabolic Pathway of Macitentan to ACT-373898**

ACT-373898 is formed from Macitentan through an oxidative cleavage of the bromopyrimidine group, which results in a carboxylic acid.[5][6] This metabolic reaction is one of the identified pathways in the biotransformation of Macitentan. While the conversion of Macitentan to its active metabolite, ACT-132577, is primarily catalyzed by CYP3A4 with a minor contribution from CYP2C19, the specific cytochrome P450 isozymes responsible for the formation of ACT-373898 have not been definitively elucidated in the reviewed literature.[5][6]



Click to download full resolution via product page

Metabolic pathway of Macitentan.[5][6]

## **Quantitative Pharmacokinetic Data**

The pharmacokinetic profile of **ACT-373898** has been characterized in humans following oral administration of Macitentan. Its exposure in plasma is considerably lower than that of the parent drug and the active metabolite.



| Parameter                                                                | Macitentan | ACT-132577<br>(Active<br>Metabolite) | ACT-373898<br>(Inactive<br>Metabolite) | Reference |
|--------------------------------------------------------------------------|------------|--------------------------------------|----------------------------------------|-----------|
| Relative Plasma Exposure (as % of total radioactivity after single dose) | ~26%       | ~71%                                 | ~3%                                    | [5][6]    |
| Elimination Half-<br>life (t1/2)                                         | ~16 hours  | ~48 hours                            | Similar to<br>Macitentan               | [3][7]    |

Note: The information on the half-life of **ACT-373898** is described as similar to Macitentan in some sources, but specific values from dedicated studies are not consistently reported.

# Experimental Protocols Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study

A pivotal study to understand the disposition of Macitentan and its metabolites was a human ADME study.

- Study Design: Six healthy male subjects received a single oral 10 mg dose of 14C-labeled Macitentan.[1]
- Sample Collection: Blood, plasma, urine, and feces were collected at various time points to measure total radioactivity and identify metabolites.
- Analytical Method: Total radioactivity was determined by liquid scintillation counting.
   Metabolite structures were elucidated using liquid chromatography-mass spectrometry (LC-MS/MS) and compared with reference compounds where available.[4]





Click to download full resolution via product page

Workflow of the human ADME study.[1][4]

# Bioanalytical Method for Quantification in Human Plasma

The determination of Macitentan, ACT-132577, and **ACT-373898** in human plasma is performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]

- Sample Preparation:
  - Human plasma samples are thawed, vortexed, and centrifuged.
  - A mixture of acetonitrile/ethanol is added for protein precipitation, followed by the addition
    of a deuterated internal standard.
  - The samples are filtered through a protein precipitation plate.
- Chromatography: The filtrate is injected onto a high-performance liquid chromatography (HPLC) column for separation.
- Detection:
  - Macitentan and ACT-132577 are detected using triple-stage quadrupole tandem mass spectrometry (MS/MS) in positive ion mode.



• ACT-373898 is measured separately and detected using MS/MS in negative ion mode.[1]



Click to download full resolution via product page

Bioanalytical workflow for plasma analysis.[1]

#### In Vitro Characterization

In vitro assays have confirmed that **ACT-373898** is not active at the endothelin receptors, unlike its parent compound and the active metabolite ACT-132577.[8] These studies are crucial



for classifying the metabolite as pharmacologically inactive and understanding its contribution to the overall safety profile of Macitentan.

#### Conclusion

**ACT-373898** is a well-characterized, pharmacologically inactive metabolite of Macitentan. Its formation through oxidative cleavage represents a minor metabolic pathway in terms of systemic exposure compared to the active metabolite. The low plasma concentrations and lack of pharmacological activity at the endothelin receptors suggest that **ACT-373898** does not contribute to the efficacy of Macitentan and poses no significant safety concerns. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for regulatory submissions and further scientific inquiry into the metabolism and disposition of Macitentan.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan PMC [pmc.ncbi.nlm.nih.gov]
- 4. Absorption, distribution, metabolism, and excretion of macitentan, a dual endothelin receptor antagonist, in humans PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The metabolism of the dual endothelin receptor antagonist macitentan in rat and dog -PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. fda.gov [fda.gov]
- 8. Frontiers | Effects of bergapten on the pharmacokinetics of macitentan in rats both in vitro and in vivo [frontiersin.org]







• To cite this document: BenchChem. [In-Depth Technical Guide: ACT-373898, the Inactive Carboxylic Acid Metabolite of Macitentan]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1144974#act-373898-inactive-metabolite-of-macitentan]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com